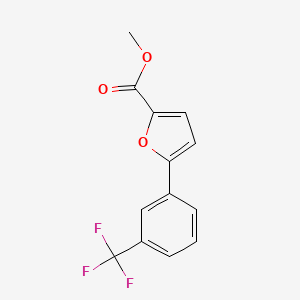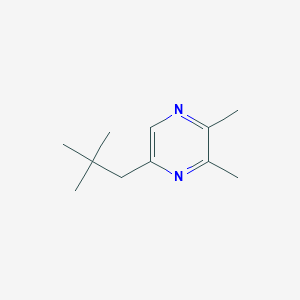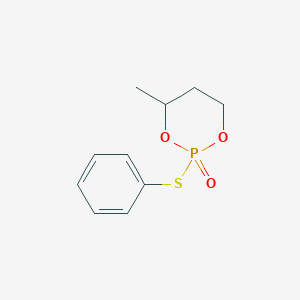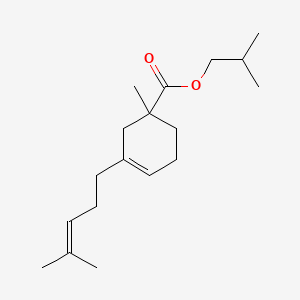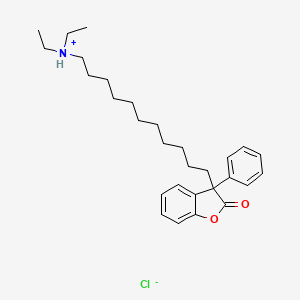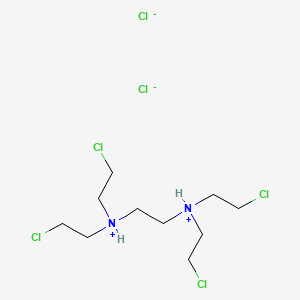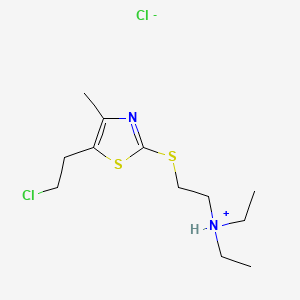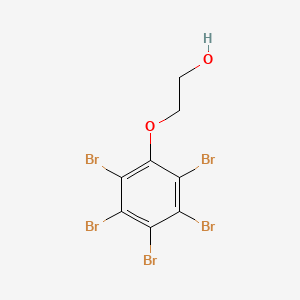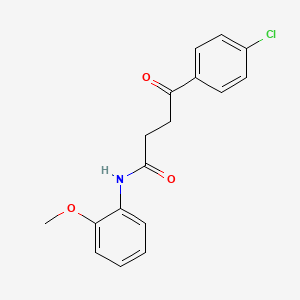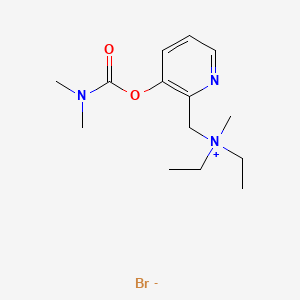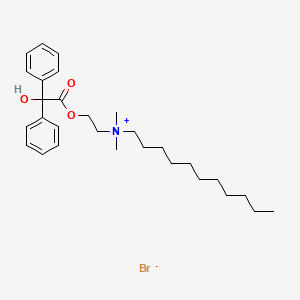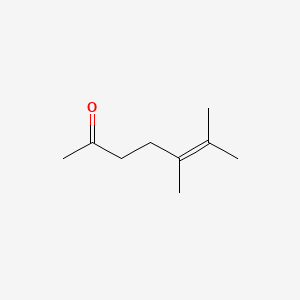
5-Hepten-2-one, 5,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylhept-5-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone characterized by the presence of a double bond between the fifth and sixth carbon atoms and methyl groups attached to the fifth and sixth carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,6-Dimethylhept-5-en-2-one can be synthesized through several methods. One common method involves the Darzens reaction, where 6-methyl-5-hepten-2-one reacts with ethyl chloroacetate to form the desired product . Another method involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal in the presence of aqueous hydrogen peroxide and selenium dioxide .
Industrial Production Methods
In industrial settings, 5,6-Dimethylhept-5-en-2-one is often produced through the Darzens reaction due to its efficiency and scalability. The reaction requires specific conditions, including the use of alkylation with chloro acetic esters, followed by hydrolysis and decarboxylation .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogens or other electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Applications De Recherche Scientifique
5,6-Dimethylhept-5-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylhept-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylhept-5-en-2-one: Similar in structure but lacks the additional methyl group at the sixth carbon.
2,6-Dimethyl-5-hepten-2-ol: An alcohol derivative with similar structural features.
Uniqueness
5,6-Dimethylhept-5-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its double bond and methyl groups contribute to its reactivity and applications in various fields .
Propriétés
Numéro CAS |
687-68-3 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
5,6-dimethylhept-5-en-2-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8(3)5-6-9(4)10/h5-6H2,1-4H3 |
Clé InChI |
HASNVACCRLSDMU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)CCC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


